Synthesis of 2-Nitro-5-(propylthio)aniline: A Technical Guide
Synthesis of 2-Nitro-5-(propylthio)aniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of 2-Nitro-5-(propylthio)aniline, a key intermediate in the development of various pharmacologically active compounds. This document details the core synthetic pathway, experimental protocols, and physicochemical properties of the target molecule, presenting all quantitative data in clearly structured tables for ease of comparison and analysis.
Introduction
2-Nitro-5-(propylthio)aniline is a valuable building block in medicinal chemistry, notably utilized in the synthesis of albendazole and mebendazole analogues, which exhibit potential antiparasitic activities.[1] Its structure, featuring a nitroaniline core with a propylthio substituent, offers multiple reaction sites for further chemical modifications, making it a versatile intermediate in drug discovery and development. This guide outlines a robust synthetic route to this compound, starting from readily available precursors.
Synthetic Pathway
The primary and most direct route for the synthesis of 2-Nitro-5-(propylthio)aniline involves a nucleophilic aromatic substitution (SNAr) reaction. This pathway utilizes 5-chloro-2-nitroaniline and 1-propanethiol as the key starting materials. The reaction proceeds by the displacement of the chloro group from the aromatic ring by the propylthiolate anion, which is generated in situ by a base.
Caption: Synthetic pathway for 2-Nitro-5-(propylthio)aniline.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic properties of 2-Nitro-5-(propylthio)aniline is provided below for reference.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₁₂N₂O₂S | [2] |
| Molecular Weight | 212.27 g/mol | [2] |
| Melting Point | 71-74 °C | [1][3] |
| Boiling Point (Predicted) | 380.3 °C at 760 mmHg | [3] |
| Density (Predicted) | 1.25 g/cm³ | [3] |
| Appearance | Not specified; likely a solid at room temperature | |
| CAS Number | 57780-75-3 | [2] |
Spectroscopic Data
| Technique | Data Highlights | Source |
| ¹H NMR | Spectra available | [2] |
| ¹³C NMR | Spectra available | [2] |
| Infrared (IR) | Spectra available | [2] |
| Mass Spectrometry (MS) | Exact Mass: 212.06200 | [3] |
Experimental Protocol
The following experimental protocol is an adapted procedure based on the established synthesis of analogous aryl thioethers.[4] Researchers should consider this a starting point and may need to optimize conditions for their specific laboratory setup.
Caption: General experimental workflow for the synthesis.
Materials and Reagents
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5-Chloro-2-nitroaniline
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1-Propanethiol
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Sodium hydroxide (NaOH)
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Dimethylformamide (DMF)
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Deionized water
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Ethyl acetate (for extraction)
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Brine solution
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Anhydrous magnesium sulfate (or sodium sulfate)
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Solvents for recrystallization (e.g., ethanol, hexane)
Procedure
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Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-chloro-2-nitroaniline (1.0 eq.) in a mixture of dimethylformamide (DMF) and water.
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Addition of Base and Thiol: To the stirred solution, add sodium hydroxide (1.1 eq.) and allow it to dissolve. Then, add 1-propanethiol (1.2 eq.) dropwise at room temperature.
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Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
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Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing water. Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers and wash with water, followed by brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
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Purification: The crude 2-Nitro-5-(propylthio)aniline can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.
Characterization
The identity and purity of the synthesized 2-Nitro-5-(propylthio)aniline should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, and by comparing the obtained data with the reference spectra.[2] The melting point should also be determined and compared to the literature value.[1][3]
Safety Considerations
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Work in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
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1-Propanethiol has a strong, unpleasant odor and should be handled with care.
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Sodium hydroxide is corrosive and should be handled with caution.
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Refer to the Safety Data Sheets (SDS) for all chemicals used in this procedure.
This technical guide provides a foundational understanding of the synthesis of 2-Nitro-5-(propylthio)aniline. For researchers and professionals in drug development, this information serves as a practical starting point for the preparation of this important chemical intermediate.
